1-(2-Bromopropyl)-4-fluorobenzene
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Overview
Description
1-(2-Bromopropyl)-4-fluorobenzene is an organic compound with the molecular formula C9H10BrF. It consists of a benzene ring substituted with a bromopropyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzyl alcohol followed by a substitution reaction with 2-bromopropane. The reaction typically requires a catalyst such as a Lewis acid to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium or potassium hydroxide in ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products such as 1-(2-Hydroxypropyl)-4-fluorobenzene.
Elimination Reactions: Alkenes like 4-fluorostyrene.
Oxidation and Reduction: Various alcohols, ketones, or alkanes depending on the specific reaction.
Scientific Research Applications
1-(2-Bromopropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromopropyl)-4-fluorobenzene exerts its effects involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with nucleophiles or undergo elimination to form alkenes. These reactions are facilitated by the electron-withdrawing effects of the fluorine atom, which stabilizes the transition state and intermediates.
Comparison with Similar Compounds
1-(2-Bromopropyl)benzene: Lacks the fluorine atom, resulting in different reactivity and stability.
4-Fluorobenzyl bromide: Contains a bromomethyl group instead of a bromopropyl group, leading to different substitution patterns.
1-(2-Chloropropyl)-4-fluorobenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness: 1-(2-Bromopropyl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(2-bromopropyl)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWSJTJBWZPFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021927-53-6 |
Source
|
Record name | 1-(2-bromopropyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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